Product packaging for 1,1-Dichlorononane(Cat. No.:CAS No. 53782-41-5)

1,1-Dichlorononane

Cat. No.: B14160864
CAS No.: 53782-41-5
M. Wt: 197.14 g/mol
InChI Key: FBTKIMWGAQACHU-UHFFFAOYSA-N
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Description

1,1-Dichlorononane is a saturated organochlorine compound with the molecular formula C9H18Cl2 and a molecular weight of 197.15 g/mol . This structure classifies it as an alkane derivative where two chlorine atoms are bonded to the same terminal carbon atom. As a liquid organochlorine compound with a relatively long carbon chain, this compound is of significant interest in synthetic organic chemistry. Its structure suggests potential utility as a versatile chemical intermediate or building block in various research applications, which may include polymer science, materials research, and the synthesis of more complex organic molecules. Researchers value this compound for its reactive dichloromethyl group, which can facilitate further chemical transformations. This product is intended for research and development purposes exclusively. It is not designed, tested, or approved for diagnostic, therapeutic, or any form of personal use. Proper safety protocols should be followed, and handling must be conducted by qualified personnel in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18Cl2 B14160864 1,1-Dichlorononane CAS No. 53782-41-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53782-41-5

Molecular Formula

C9H18Cl2

Molecular Weight

197.14 g/mol

IUPAC Name

1,1-dichlorononane

InChI

InChI=1S/C9H18Cl2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8H2,1H3

InChI Key

FBTKIMWGAQACHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(Cl)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1,1 Dichlorononane

Elucidation of Reaction Mechanisms

The reactivity of 1,1-dichlorononane, a geminal dihalide, is characterized by its participation in several key reaction types, including nucleophilic substitutions, radical reactions, and elimination reactions. uoanbar.edu.iq The presence of two chlorine atoms on the same carbon atom influences its chemical behavior, distinguishing it from its monochlorinated and vicinal dihalide counterparts. uoanbar.edu.iq

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by an electron-rich nucleophile. matanginicollege.ac.in These reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). matanginicollege.ac.ingauthmath.com The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.orgsavemyexams.com

For a primary alkyl halide like this compound, the SN2 mechanism is generally favored due to the relatively low steric hindrance at the reaction center. libretexts.org In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs, in a single, concerted step. matanginicollege.ac.in

However, the presence of a second chlorine atom on the same carbon can influence the reaction. While gem-dichlorides can undergo SN2 reactions, the possibility of an SN1-type mechanism, which proceeds through a carbocation intermediate, cannot be entirely ruled out, especially under conditions that favor its formation, such as the use of a polar, protic solvent. libretexts.orgscribd.com The solvolysis of certain gem-dichlorides has been shown to proceed through a stepwise SN1 mechanism, forming an α-chloro carbocation intermediate. researchgate.net

The competition between SN1 and SN2 pathways for this compound is a subject of detailed mechanistic studies. The following table summarizes the general conditions favoring each pathway for alkyl halides.

FactorSN1SN2
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile WeakStrong
Solvent Polar ProticPolar Aprotic
Leaving Group GoodGood

Radical Reaction Dynamics and Intermediates

This compound can also participate in radical reactions, which involve species with unpaired electrons. These reactions are typically initiated by heat or light and can proceed through a chain mechanism. The generation of a dichloromethyl radical from a 1,1-dichloroalkane is a key step in these processes. unibe.ch

Research has demonstrated the conversion of pinacol (B44631) alkylboronic esters to various compounds, including chlorides, through a radical-chain, deboronative protocol. amazonaws.com In one study, this compound was synthesized from a corresponding boronic ester precursor, indicating the feasibility of forming this gem-dichloride through radical pathways. unibe.chamazonaws.com The reaction involved the generation of a carbon-centered radical which then abstracts a chlorine atom. unibe.ch

Radical reactions often lead to a mixture of products due to the high reactivity of the radical intermediates. uoanbar.edu.iq The study of these reactions provides insight into bond dissociation energies and the stability of the resulting radical species.

Dehydrochlorination Reaction Mechanisms

Dehydrochlorination is an elimination reaction in which a hydrogen atom and a chlorine atom are removed from adjacent carbon atoms, leading to the formation of an alkene. uoanbar.edu.iq This reaction is typically promoted by a strong base. wikipedia.org In the case of this compound, the initial dehydrochlorination would yield 1-chloro-1-nonene. A subsequent dehydrochlorination could then lead to the formation of non-1-yne.

The mechanism of dehydrochlorination can be either E1 (elimination unimolecular) or E2 (elimination bimolecular), often competing with substitution reactions. uoanbar.edu.iq The E2 mechanism is a concerted process where the base removes a proton and the leaving group departs simultaneously. The E1 mechanism is a two-step process involving the formation of a carbocation intermediate. For a primary substrate like this compound, the E2 pathway is generally more likely, especially with a strong, sterically hindered base. libretexts.org

The dehydrochlorination of 1,1,2-trichloroethane (B165190) to produce 1,1-dichloroethylene is an industrial example of this type of reaction, typically catalyzed by a base like sodium hydroxide (B78521) or calcium hydroxide at elevated temperatures. wikipedia.org

Transformation Reactions

Chlorine Atom Substitution with Diverse Functional Groups (e.g., Hydroxyl, Amino)

The chlorine atoms in this compound can be replaced by a variety of nucleophiles to introduce different functional groups. A key transformation is the hydrolysis to form an aldehyde. The reaction of this compound with water, often in the presence of a base to neutralize the HCl produced, yields nonanal (B32974). google.com This reaction likely proceeds through a gem-diol intermediate, which is generally unstable and readily loses a molecule of water to form the more stable carbonyl group.

The general reaction can be represented as: C₈H₁₇CHCl₂ + 2H₂O → [C₈H₁₇CH(OH)₂] + 2HCl → C₈H₁₇CHO + H₂O + 2HCl

Similarly, reaction with ammonia (B1221849) or amines can lead to the formation of imines or enamines, although these reactions are often more complex. The substitution of chloride by other nucleophiles, such as cyanide, would lead to the corresponding dinitrile. savemyexams.com

Reductive Transformations to Saturated Hydrocarbons

This compound can be reduced to the corresponding saturated hydrocarbon, nonane (B91170). This transformation involves the replacement of the chlorine atoms with hydrogen atoms. Various reducing agents can be employed for this purpose. Catalytic hydrogenation, using a metal catalyst such as palladium or platinum and a source of hydrogen, is a common method for the reduction of alkyl halides. Other methods may include the use of metal hydrides or dissolving metal reductions.

The following table summarizes some of the key transformation reactions of this compound.

Reactant(s)Product(s)Reaction Type
Water (H₂O)NonanalHydrolysis (Nucleophilic Substitution)
Strong Base (e.g., KOH)1-Chloro-1-noneneDehydrochlorination (Elimination)
Reducing Agent (e.g., H₂/Pd)NonaneReduction

Oxidative Degradation to Carboxylic Acids and Aldehydes

The oxidative degradation of this compound to its corresponding carboxylic acid, nonanoic acid, is a process that typically proceeds through an intermediate aldehyde, nonanal. This transformation involves two main conceptual steps: the hydrolysis of the gem-dichloride to an aldehyde, followed by the oxidation of the aldehyde to a carboxylic acid. While specific research on this compound is limited, the reactivity can be inferred from established principles of organic chemistry and the behavior of analogous compounds.

The initial step is the conversion of the 1,1-dichloroalkane functionality into a carbonyl group. The alkaline hydrolysis of gem-dihalides, where two halogen atoms are attached to the same carbon atom, is a known method for the synthesis of aldehydes and ketones. chemicalnote.com In the case of a terminal gem-dichloride like this compound, this hydrolysis yields an aldehyde. chemicalnote.comdoubtnut.com The reaction proceeds via a nucleophilic substitution mechanism where hydroxide ions attack the electrophilic carbon atom bearing the two chlorine atoms. This results in an unstable gem-diol intermediate which readily eliminates a molecule of water to form the more stable carbonyl group of the aldehyde, nonanal.

Once the intermediate, nonanal, is formed, it can be further oxidized to the corresponding carboxylic acid, nonanoic acid. Aldehydes are particularly susceptible to oxidation because of the hydrogen atom attached to the carbonyl carbon. libretexts.org A wide variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) to milder, more selective reagents. libretexts.orgorganic-chemistry.org The oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic synthesis. organic-chemistry.org The general mechanism for many of these oxidations involves the formation of a hydrate (B1144303) from the aldehyde in the presence of water, which is then oxidized to the carboxylic acid. libretexts.org

Table 1: Reaction Pathway for Oxidative Degradation of this compound

StepReactantReagents/ConditionsIntermediate/ProductProduct Class
1This compoundAlkaline Hydrolysis (e.g., aq. NaOH)NonanalAldehyde
2NonanalOxidizing Agent (e.g., KMnO₄, H₂CrO₄)Nonanoic AcidCarboxylic Acid

Chemical Stability and Degradation Profiles under Reaction Conditions

Chlorinated paraffins, the class of compounds to which this compound belongs, are generally characterized by their chemical inertness and stability under normal conditions. qualicellc.comatamanchemicals.comnih.gov This stability is a key feature influencing their industrial applications and their persistence in various environments.

The stability of chlorinated alkanes is attributed to the strong carbon-chlorine and carbon-carbon single bonds that make up their structure. These compounds are generally unreactive and stable during storage at ambient temperatures. nih.gov They exhibit resistance to degradation by many common chemicals. petronaftco.com

However, their stability is not absolute and can be influenced by specific reaction conditions:

Thermal Conditions: While generally stable, chlorinated paraffins can degrade at elevated temperatures. The thermal stability can vary depending on the length of the carbon chain and the degree of chlorination. petronaftco.com

Alkaline Conditions: As discussed in the previous section, gem-dichloroalkanes are susceptible to hydrolysis under alkaline conditions, leading to the formation of aldehydes. chemicalnote.comdoubtnut.com This represents a specific degradation pathway under basic conditions.

Oxidative Conditions: In the presence of strong oxidizing agents, this compound can be degraded, as outlined in its pathway to nonanoic acid. However, in the absence of such potent reagents, the molecule is relatively stable.

Reductive Conditions: Under certain anaerobic conditions and in the presence of specific catalysts or microbial populations, chlorinated hydrocarbons can undergo reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. clu-in.orgenviro.wiki

Table 2: General Stability Profile of this compound

ConditionStabilityDegradation Pathway
Neutral (Ambient Temp)HighMinimal degradation
AcidicHighGenerally stable
AlkalineModerateHydrolysis to aldehyde
Oxidative (Strong)LowOxidation to carboxylic acid
Thermal (Elevated)Moderate-LowThermal decomposition

Applications in Advanced Organic Synthesis and Materials Science

1,1-Dichlorononane as a Versatile Synthetic Intermediate

The synthetic utility of this compound is primarily centered on the reactivity of the dichloromethyl group. This functional group can undergo a variety of transformations, making it a valuable precursor for the introduction of other functionalities. For instance, hydrolysis of the gem-dichloro group can yield the corresponding aldehyde, nonanal (B32974). This transformation provides a straightforward route to a key intermediate used in the synthesis of fragrances, flavorings, and various specialty chemicals.

Furthermore, the two chlorine atoms can be sequentially or simultaneously substituted by a range of nucleophiles. This allows for the synthesis of a diverse array of monosubstituted and disubstituted nonane (B91170) derivatives. For example, reaction with alkoxides or phenoxides could lead to the formation of acetals and ketals, which are important protecting groups in organic synthesis.

The versatility of this compound as a synthetic intermediate is summarized in the table below, which outlines potential transformations and the resulting product classes.

Starting MaterialReagent(s)Product ClassPotential Application Area
This compoundH₂O, Acid catalystAldehyde (Nonanal)Fragrance, Fine Chemicals
This compound2 R'OH, BaseAcetal/KetalProtecting Group Chemistry
This compoundNaCNDinitrilePrecursor to Diamines, Dicarboxylic Acids
This compoundR'MgX (Grignard)Branched AlkaneSpecialty Lubricants, Surfactants

This table presents plausible synthetic transformations based on the known reactivity of 1,1-dichloroalkanes.

Role in the Construction of Complex Organic Architectures

The bifunctional nature of this compound, combining a reactive center with a long alkyl chain, makes it a potentially useful component in the construction of more complex molecular structures.

While no specific fluorescent probes derived directly from this compound are prominently featured in the literature, its structure lends itself to such applications. The long nonane chain can act as a lipophilic tail to anchor a fluorescent molecule in a nonpolar environment, such as a cell membrane.

A general synthetic strategy would involve the conversion of the dichloromethyl group into a reactive handle, such as an amine or a carboxylic acid, which can then be coupled to a known fluorophore. For example, conversion to nonanal followed by reductive amination could introduce a primary amine. This amine could then be reacted with a fluorescent dye containing an isothiocyanate or a succinimidyl ester group to form a stable, fluorescently labeled nonane derivative. The lipophilic nature of the nonane chain would be expected to influence the photophysical properties and cellular localization of the resulting probe.

The field of biocatalysis offers powerful tools for the synthesis of chiral compounds. Enzymes such as dehalogenases are known to act on halogenated hydrocarbons. It is conceivable that certain microbial dehalogenases could enantioselectively remove one chlorine atom from this compound to produce a chiral monochlorononane. This enzymatic resolution would provide access to enantiomerically enriched building blocks for the synthesis of chiral pharmaceuticals or agrochemicals.

Another potential biocatalytic route could involve the enzymatic reduction of the corresponding ketone (after hydrolysis of the dichloride), where stereoselective reduction would yield a chiral alcohol. The table below illustrates hypothetical biocatalytic transformations of this compound derivatives.

SubstrateBiocatalyst (Enzyme Class)ProductSignificance
This compoundDehalogenase(R)- or (S)-1-ChlorononaneChiral Building Block
Nonan-1-one (from hydrolysis)Alcohol Dehydrogenase (ADH)(R)- or (S)-Nonan-1-olChiral Alcohol Intermediate

This table outlines potential biocatalytic routes for generating chiral compounds from this compound, based on known enzyme functionalities.

Integration into Polymer Chemistry and Macromolecular Design

The structure of this compound suggests its potential use as a monomer or a modifying agent in polymer synthesis, particularly for introducing long alkyl side chains or creating specific polymer architectures.

While direct polymerization of this compound is not a standard method for polyether synthesis, it could potentially be incorporated into polymer backbones through polycondensation reactions after conversion to a diol. For instance, hydrolysis to nonanal followed by reduction would yield nonane-1,1-diol, which could then be reacted with other diols or diacids to form polyesters or polyethers with pendant heptyl groups.

Alternatively, this compound could be used in copolymerization reactions. For example, its reaction with a di-Grignard reagent could lead to the formation of polymers with repeating nonylidene units. The presence of the long alkyl chain would be expected to impart flexibility and hydrophobicity to the resulting polymer.

Potential Contributions to Functional Materials Development

The incorporation of the nonane chain from this compound into materials can be envisioned to modulate their physical and chemical properties. In the context of functional materials, the long alkyl chain can influence properties such as solubility, self-assembly, and interfacial behavior.

For example, surface modification of materials with derivatives of this compound could be used to create hydrophobic or oleophobic coatings. The dichloromethyl group could be transformed into a reactive silane, which could then be grafted onto silica (B1680970) or metal oxide surfaces. The resulting self-assembled monolayer of nonane chains would alter the surface energy, leading to water and oil repellency. Such functionalized surfaces could find applications in anti-fouling coatings, low-friction surfaces, and microfluidic devices.

Environmental Transformation and Biogeochemical Cycling Research

Environmental Persistence and Distribution Dynamics

Chlorinated hydrocarbons, including 1,1-dichlorononane, are compounds of environmental interest due to their potential for persistence and wide distribution. ontosight.aisolubilityofthings.com While specific data on the environmental fate of this compound is limited, the behavior of similar medium-chain chlorinated paraffins (MCCPs) suggests that it is likely to be persistent in the environment. industrialchemicals.gov.au MCCPs are known to be very persistent and bioaccumulative. industrialchemicals.gov.au

Upon release into the environment, this compound is expected to partition primarily to soil and sediment. industrialchemicals.gov.au This is due to its non-polar nature, which leads to low solubility in water and a high affinity for organic matter present in soil and sediment. solubilityofthings.comindustrialchemicals.gov.au The high organic carbon-normalized adsorption coefficients (Koc) estimated for MCCPs indicate strong partitioning from water to these environmental compartments. industrialchemicals.gov.au While volatilization from water and moist soil surfaces can occur, the tendency to adsorb to particulate matter can limit atmospheric transport. industrialchemicals.gov.au Nevertheless, some MCCP congeners have been detected in air samples, suggesting that some degree of atmospheric partitioning is possible. industrialchemicals.gov.au

Biotransformation and Biodegradation Studies

The biodegradation of chlorinated alkanes is a critical process in their environmental fate. While specific studies on this compound are scarce, research on analogous compounds provides insight into potential transformation pathways.

Microbial Dehalogenation Processes and Chloride Release

Microbial dehalogenation is a key step in the breakdown of chlorinated hydrocarbons, involving the cleavage of the carbon-halogen bond and the release of chloride ions. Studies on haloalkane-degrading microorganisms have shown that this process can be a crucial part of their metabolic activity. nih.gov For instance, research on 1,9-dichlorononane (B1294622), a structural isomer of this compound, has identified bacterial strains capable of utilizing it as a sole carbon source. nih.gov One such isolate, a Pseudomonas species, was found to grow on 1,9-dichlorononane and release a significant portion of the chlorine as chloride. nih.gov This dehalogenation was observed to occur under aerobic conditions. nih.gov

Enzymatic Activity of Dehalogenases Towards this compound Analogs

The enzymatic breakdown of chlorinated alkanes is carried out by a class of enzymes known as dehalogenases. researchgate.netukzn.ac.za These enzymes exhibit varying substrate specificities. For example, the haloalkane dehalogenase (LinB) from Sphingomonas paucimobilis UT26 has been shown to have a broad substrate range, acting on monochloroalkanes (C3 to C10) and various dichloroalkanes. asm.org

Research on Pseudomonas sp. strain 273, which is capable of degrading α,ω-dichloroalkanes, has shown that the dehalogenating enzyme system is inducible and oxygen-dependent. nih.govresearchgate.net This strain demonstrated the best growth and dehalogenation activity on C9 to C12 chloroalkanes. nih.govresearchgate.net The enzyme activity was stimulated by NADH and inhibited by EDTA. nih.gov The data suggests that the enzyme responsible for dehalogenation is likely a monooxygenase. nih.gov

Table 1: Substrate Specificity of Dehalogenating Bacteria for Dichloroalkane Analogs

Bacterial StrainSubstrateConditionObservationReference
Pseudomonas sp.1,9-DichlorononaneAerobicGrowth and chloride release nih.gov
Pseudomonas sp. strain 273C9 to C12 α,ω-dichloroalkanesAerobicOptimal growth and dehalogenation nih.govresearchgate.net
Pseudomonas sp. strain 2731,10-Dichlorodecane (B1670031)AnaerobicNo dehalogenation nih.gov

Comparative Analysis of Aerobic and Anaerobic Degradation Pathways

The degradation of chlorinated alkanes can proceed under both aerobic and anaerobic conditions, though the pathways and efficiencies often differ. frontiersin.org

Aerobic Degradation: Aerobic degradation of alkanes is typically initiated by oxygenases, which introduce an oxygen atom into the alkane molecule to form an alcohol. frontiersin.orgwur.nl This initial step is often rate-limiting. wur.nl For chlorinated alkanes, this can be followed by dehalogenation and further breakdown of the carbon chain. nih.govresearchgate.net Studies on Pseudomonas sp. strain 273 have shown that the degradation of C9 to C12 dichloroalkanes is strictly aerobic. nih.gov

Anaerobic Degradation: Anaerobic degradation of alkanes is generally slower than aerobic degradation. wur.nl It can proceed through mechanisms such as fumarate (B1241708) addition. frontiersin.org For chlorinated alkanes, reductive dechlorination is a significant anaerobic pathway where the chlorinated compound is used as an electron acceptor. asm.org While some anaerobic bacteria can dehalogenate vicinal dichlorinated alkanes, the degradation of compounds like 1,1-dichloroethane (B41102) has been observed to be slow under anaerobic conditions. asm.orgk-state.edu In some cases, no anaerobic dehalogenation is observed, as was the case for 1,10-dichlorodecane with Pseudomonas sp. strain 273. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Degradation of Chlorinated Alkanes

ConditionGeneral MechanismExample CompoundObservationReference
AerobicOxygenase-initiated oxidationC9-C12 dichloroalkanesEffective degradation by Pseudomonas sp. strain 273 nih.gov
AnaerobicReductive dechlorination1,2-DichloroethaneCan be converted to ethene by Dehalococcoides ethenogenes asm.org
Anaerobic-1,1-DichloroethaneSlow biodegradation k-state.edu
Anaerobic-1,10-DichlorodecaneNo dehalogenation by Pseudomonas sp. strain 273 nih.gov

Abiotic Environmental Degradation Mechanisms

In addition to biological processes, abiotic degradation can contribute to the transformation of this compound in the environment.

Atmospheric Oxidation by Reactive Species (e.g., Hydroxyl Radicals)

In the atmosphere, the primary degradation pathway for many organic compounds, including alkanes, is oxidation by photochemically produced hydroxyl radicals (OH). niwa.co.nzharvard.edu The OH radical is highly reactive and is often referred to as the "detergent of the atmosphere." niwa.co.nzharvard.edu

The reaction of OH radicals with alkanes typically proceeds via hydrogen abstraction, forming an alkyl radical and a water molecule. niwa.co.nz For this compound, this would involve the abstraction of a hydrogen atom from one of the carbon atoms in the nonane (B91170) chain. The presence of chlorine atoms can influence the rate and position of this hydrogen abstraction. The resulting alkyl radical would then react rapidly with molecular oxygen to form a peroxy radical, initiating a series of reactions that can lead to the formation of more oxidized and potentially more water-soluble products, which can then be removed from the atmosphere through wet or dry deposition. niwa.co.nz

While specific kinetic data for the reaction of this compound with OH radicals are not available, studies on other chlorinated alkanes and similar organic compounds can provide an estimate of its atmospheric lifetime. For example, the atmospheric residence time of 1,1-dichloroethane has been estimated to be 49 days. cdc.gov The atmospheric half-life of 1,1-dichloroethylene due to reaction with OH radicals is calculated to be around 1.5 days. cdc.gov The rate of reaction with OH radicals, and thus the atmospheric lifetime, is dependent on the structure of the molecule. nih.gov

Hydrolytic Transformations in Aqueous Environments

Under aqueous conditions, this compound is expected to undergo hydrolysis to form nonanal (B32974), a nine-carbon aldehyde. This reaction proceeds through a two-step nucleophilic substitution mechanism. First, a water molecule attacks the carbon atom bearing the two chlorine atoms, leading to the displacement of one chloride ion and the formation of an unstable intermediate, 1-chloro-1-nonanol. This intermediate rapidly undergoes a second substitution or elimination of the second chloride ion. The resulting geminal diol (1,1-nonanediol) is inherently unstable and readily dehydrates to yield the corresponding aldehyde, nonanal, and a molecule of water. doubtnut.comtardigrade.in

The general reaction can be summarized as follows:

C₇H₁₅CH₂CHCl₂ (this compound) + 2H₂O → C₇H₁₅CH₂CHO (Nonanal) + 2HCl

The rate of this hydrolysis is influenced by environmental factors such as pH and temperature. Generally, the hydrolysis of haloalkanes is slow at neutral pH but can be accelerated by acidic or basic conditions. ontosight.ai However, for gem-dihaloalkanes, the formation of the carbonyl group is a strong thermodynamic driving force for the reaction.

Table 1: Predicted Hydrolytic Transformation of this compound

Reactant Predicted Intermediate Predicted Final Product

This table is based on the established hydrolysis mechanisms for shorter-chain 1,1-dichloroalkanes as direct experimental data for this compound is not available in the reviewed literature. doubtnut.comtardigrade.indoubtnut.com

Formation and Characterization of Environmental Metabolites and Transformation Products

Detailed studies characterizing the specific environmental metabolites and transformation products of this compound are scarce in scientific literature. The environmental fate of chlorinated hydrocarbons can be complex, involving both abiotic and biotic processes that lead to a variety of degradation products. ontosight.aisolubilityofthings.com

Based on research on analogous long-chain alkanes and other chlorinated alkanes, several potential metabolic pathways can be postulated. tandfonline.comnih.gov Biotransformation by microorganisms is a significant route for the degradation of such compounds. ndl.gov.inmdpi.com Microbes, particularly certain strains of bacteria like Pseudomonas and Acinetobacter, are known to degrade long-chain alkanes and their halogenated derivatives. tandfonline.comnih.gov

The initial step in the microbial degradation of a long-chain haloalkane often involves an oxidation reaction catalyzed by oxygenase enzymes. psu.edu For this compound, this could theoretically lead to the formation of chlorinated alcohols or acids. For instance, an initial oxidative attack on the terminal methyl group could eventually lead to 9,9-dichlorononanoic acid. Subsequent enzymatic action could then cleave the chlorine atoms.

Alternatively, if abiotic hydrolysis to nonanal occurs first, microbial metabolism would then proceed on the resulting aldehyde. Aldehydes are readily oxidized by microbial aldehyde dehydrogenases to form the corresponding carboxylic acid, in this case, nonanoic acid. This fatty acid can then be further metabolized by the β-oxidation pathway, breaking it down into two-carbon acetyl-CoA units. nih.gov

Table 2: Plausible Environmental Transformation Products of this compound

Transformation Pathway Initial Product Potential Subsequent Metabolites
Abiotic Hydrolysis Nonanal Nonanoic acid, β-oxidation intermediates

This table presents theoretical transformation products based on general principles of haloalkane and alkane metabolism, as specific studies on this compound metabolites are not documented in the available literature. psu.edunih.gov

The characterization of these potential metabolites would require sophisticated analytical techniques. Methods such as gas chromatography coupled with mass spectrometry (GC-MS) are standard for identifying and quantifying volatile and semi-volatile organic compounds and their degradation products in environmental samples. cdc.gov The lack of commercially available analytical standards for the potential chlorinated metabolites of this compound presents a significant challenge to conducting such research. bcp-instruments.com

Theoretical and Computational Chemistry Studies on 1,1 Dichlorononane

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic structure and energetics of a molecule. gac.edugaussian.com For a molecule like 1,1-Dichlorononane, methods like Density Functional Theory (DFT) would be suitable for obtaining a balance between accuracy and computational cost.

Determination of Reaction Energetics and Activation Barriers

This subfield involves calculating the energy changes that occur during a chemical reaction, including the energy of reactants, products, and the transition states that connect them. The energy difference between the transition state and the reactants is the activation energy, a critical parameter for determining reaction rates. purdue.edu

For this compound, a potential reaction of interest is dehydrochlorination, a common degradation pathway for chlorinated hydrocarbons. pnnl.gov Computational studies on smaller 1,1-dichloroalkanes have investigated the threshold energies for HCl elimination. nih.gov For example, the threshold energy for 1,1-HCl elimination from chemically activated 1,1-dichloroethane (B41102) was assigned a value of approximately 66 kcal mol⁻¹. nih.gov However, no specific studies determining the reaction energetics or activation barriers for reactions involving this compound have been found. Therefore, no data table of specific reaction energetics can be provided.

Conformational Analysis and Geometrical Optimizations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org Geometrical optimization is the process of finding the lowest energy arrangement of atoms, which corresponds to the most stable conformer. gaussian.com For a flexible long-chain molecule like this compound, numerous conformers exist due to rotation around the C-C bonds of the nonyl chain.

Studies on other long-chain halogenated alkanes have been performed, often using NMR spectroscopy combined with computational analysis to understand conformational preferences. rsc.orgresearchgate.netacs.org These studies help in understanding how factors like steric hindrance and dipole-dipole interactions influence the shape of the molecule. For this compound, one would expect the molecule to adopt various folded and extended conformations, with the relative populations of these conformers being temperature-dependent. A thorough computational search would be required to identify the global minimum energy structure and the energies of other low-lying conformers. Despite the availability of these methods, specific conformational analysis and geometrical optimization data for this compound are absent from the scientific literature.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broader range of techniques, including molecular dynamics, which simulates the movement of atoms and molecules over time.

Molecular Dynamics Simulations for Environmental Fate Prediction

Molecular dynamics (MD) simulations can provide insights into the physical properties and interactions of molecules, which are crucial for predicting their environmental fate. princeton.edu For instance, MD can be used to model how a compound like this compound partitions between water, soil, and air, and its potential for bioaccumulation. lyellcollection.org

Models like BETR-Global are used to simulate the long-range transport and environmental fate of classes of chemicals like chlorinated paraffins. nih.govacs.org These models rely on physical-chemical properties which can be informed by molecular simulations. While extensive modeling has been conducted for short- and medium-chain chlorinated paraffins, kyoto-u.ac.jpjst.go.jp specific MD simulations predicting the environmental fate of this compound are not documented. Such simulations would typically model the interaction of this compound with water molecules, lipid bilayers (to simulate bioaccumulation), and mineral or organic matter surfaces (to simulate soil sorption).

Computational Investigation of Solvent Effects on Reactivity

Solvents can significantly influence chemical reactivity by stabilizing or destabilizing reactants, transition states, and products. oup.com Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation. pnnl.gov

For a reaction involving the polar C-Cl bonds in this compound, the choice of solvent would be critical. A polar solvent might stabilize charged intermediates or transition states, potentially accelerating nucleophilic substitution or elimination reactions. While the general principles of computational solvent effect investigation are well-established, cardiff.ac.uk there are no published studies that specifically apply these methods to the reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Development

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. oup.com These models use calculated molecular descriptors (e.g., electronic properties, size, shape, hydrophobicity) to predict the behavior of untested chemicals. aimspress.comresearchgate.net

Numerous QSAR/QSPR studies have been developed for classes of halogenated aliphatic hydrocarbons to predict properties like toxicity, desorption from activated sludge, and transformation rates. njit.edunih.gov These models often use descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), molecular polarizability, and partition coefficients. aimspress.com However, the development of a specific, validated QSAR/QSPR model for this compound or a narrowly defined group including it is not reported in the reviewed literature.

Application of Machine Learning Methodologies for Predictive Chemistry

The advent of machine learning (ML) has introduced a paradigm shift in chemical research, enabling the prediction of molecular properties and reactivity with increasing accuracy and efficiency. rsc.org For halogenated hydrocarbons like this compound, ML models offer a powerful alternative to time-consuming experimental measurements or computationally expensive quantum mechanical calculations. These predictive models are typically built by training algorithms on large datasets of known compounds, establishing complex relationships between molecular structures and their corresponding properties. mdpi.comacs.org

Machine learning applications in this context often fall under the umbrella of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netacs.org These models are founded on the principle that the chemical and physical properties of a molecule are intrinsically linked to its structure. To create a predictive model for a compound like this compound, its structure must first be converted into a numerical format that an ML algorithm can process. This is achieved through the calculation of molecular descriptors. Common descriptors include:

Molecular Fingerprints: These are bit strings that encode the presence or absence of specific structural fragments or chemical features within the molecule. researchgate.netnih.gov Examples include MACCS keys and PubChem fingerprints. nih.gov

Quantum Chemical Descriptors: Properties like the energy of the lowest unoccupied molecular orbital (ELUMO) can be calculated and used as inputs for ML models to predict reactivity. researchgate.netdata.gov

Various ML algorithms can be trained using these descriptors to predict a wide range of properties. For halogenated alkanes, these can include physicochemical properties such as boiling point, critical temperature, and viscosity, as well as reactivity metrics like reaction rate constants and toxicity endpoints like mutagenicity. mdpi.comacs.orgnih.gov Common algorithms include Support Vector Machines (SVM), Artificial Neural Networks (ANN), Random Forests (RF), and k-Nearest Neighbors (kNN). acs.orgnih.gov For instance, a model could be trained on a dataset of diverse polyhalogenated alkanes to predict their rate of abiotic reduction. researchgate.netdata.gov The accuracy of these models is typically evaluated through cross-validation and by using an external test set of compounds not included in the initial training. nih.gov

Table 1: Overview of Machine Learning Models for Predicting Properties of Halogenated Alkanes.
Machine Learning ModelMolecular DescriptorsPredicted Property (Example)Potential Application for this compound
Support Vector Machine (SVM)Molecular Fingerprints (PubChem, MACCS), Quantum Chemical DescriptorsAmes Mutagenicity nih.govPredicting potential toxicity
Artificial Neural Network (ANN)Topological Indices, Group ContributionCritical Temperature mdpi.comEstimating thermodynamic properties
Random Forest (RF)Molecular Fingerprints, Physicochemical PropertiesAbiotic Reduction Rate Constants researchgate.netAssessing environmental persistence
k-Nearest Neighbors (kNN)Molecular Fingerprints (PubChem, MACCS) nih.govChemical Activity Classification nih.govClassifying reactivity in specific chemical environments

Insights into Reaction Mechanisms via Density Functional Theory (DFT) and Ab Initio Methods

Understanding the precise reaction mechanisms of this compound at a molecular level requires sophisticated computational tools capable of modeling electronic structure and energy changes during a chemical transformation. Density Functional Theory (DFT) and ab initio methods are the cornerstones of such investigations in modern computational chemistry. numberanalytics.comwikipedia.orgsumitomo-chem.co.jp

Ab Initio Methods: The term "ab initio" translates to "from first principles," signifying that these methods are derived directly from the fundamental laws of quantum mechanics without reliance on experimental data for parameterization. wikipedia.orgchemeurope.communi.cz The foundational approach is the Hartree-Fock (HF) method, which solves the Schrödinger equation by approximating the complex electron-electron repulsion with an average field. wikipedia.orgchemeurope.com While a crucial starting point, the HF method neglects the detailed effects of electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation, yielding higher accuracy at a greater computational cost. chemeurope.com These methods can be used to accurately predict molecular geometries, energies, and other properties for compounds like this compound. wikipedia.org

Density Functional Theory (DFT): DFT has become a widely used tool for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost. wikipedia.orgsumitomo-chem.co.jp Unlike wave function-based ab initio methods, DFT calculates the total energy of a system based on its electron density. numberanalytics.commdpi.com This is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all ground-state properties of the system. numberanalytics.commdpi.com The practical application of DFT involves the Kohn-Sham equations, which use a fictitious system of non-interacting electrons to find the electron density of the real system. numberanalytics.commdpi.com The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation. A hierarchy of functionals exists, from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA) and more complex hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. numberanalytics.comnih.gov

For this compound, DFT calculations can elucidate potential reaction pathways, for example, in dehalogenation, oxidation, or substitution reactions. By mapping the potential energy surface, chemists can identify and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. sumitomo-chem.co.jp For instance, DFT could be employed to model the mechanism of dichlorination, providing insights into whether the reaction proceeds through a stepwise radical pathway or a concerted process. mdpi.comuni-muenchen.de

Table 2: Illustrative Computational Details for a Hypothetical DFT Study on a Reaction of this compound.
Computational ParameterDescriptionExample Choice
Exchange-Correlation FunctionalApproximates the exchange and correlation energy within DFT. Choice affects accuracy. numberanalytics.comnih.govB3LYP (Hybrid), M06-2X (Hybrid-meta-GGA) mdpi.com
Basis SetA set of mathematical functions used to build the molecular orbitals. numberanalytics.comwikipedia.org6-311+G(d,p), Def2TZVP mdpi.com
Solvation ModelAccounts for the effect of a solvent on the reaction energetics.SMD (Solvation Model based on Density), PCM (Polarizable Continuum Model)
TaskThe specific type of calculation to be performed.Geometry Optimization, Transition State Search, Frequency Calculation

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of substituents. For 1,1-Dichlorononane, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental.

In the ¹H NMR spectrum of this compound, the signals corresponding to the different hydrogen atoms (protons) provide a wealth of structural information through their chemical shift (δ), integration (signal area), and multiplicity (splitting pattern).

The most downfield signal is expected for the single proton on the first carbon (C1), which is directly bonded to two chlorine atoms. This geminal dichloro arrangement results in significant deshielding, shifting the signal to a lower field, typically observed as a triplet due to coupling with the two adjacent protons on C2. The protons along the aliphatic chain (C2 to C8) will appear as complex multiplets in the typical alkane region. The terminal methyl (CH₃) group at C9 is the most upfield signal, appearing as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons on C8.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1 (-CHCl₂)5.8 - 6.0Triplet (t)
H-2 (-CH₂-)2.0 - 2.2Multiplet (m)
H-3 to H-8 (-CH₂-)1.2 - 1.5Multiplet (m)
H-9 (-CH₃)0.8 - 0.9Triplet (t)

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous structures like 1,1-dichloroethane (B41102). chemicalbook.comhmdb.ca Actual experimental values may vary.

The ¹³C NMR spectrum provides a direct view of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each signal is highly dependent on its electronic environment.

The carbon atom bonded to the two chlorine atoms (C1) is the most deshielded and will appear significantly downfield. The carbons of the alkyl chain (C2 through C8) will resonate in the typical aliphatic region, with subtle differences in their chemical shifts due to their position relative to the CCl₂ group and the end of the chain. The terminal methyl carbon (C9) will be the most upfield signal. While specific experimental data for this compound is not widely published, data is available for related compounds. nih.govnih.govhmdb.cacanada.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-CHCl₂)80 - 85
C-2 (-CH₂-)35 - 40
C-3 (-CH₂-)28 - 32
C-4 to C-7 (-CH₂-)22 - 30
C-8 (-CH₂-)31 - 34
C-9 (-CH₃)13 - 15

Note: Predicted values are based on established principles of NMR spectroscopy and known substituent effects. mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing information about molecular conformation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. For this compound, the key absorptions are associated with C-H and C-Cl bonds.

The C-H stretching vibrations of the aliphatic chain appear in the region of 2850-3000 cm⁻¹. The C-H bending vibrations (scissoring, wagging, and twisting) are found in the 1470-1350 cm⁻¹ range. The C-Cl stretching vibrations are particularly diagnostic. Due to the presence of two chlorine atoms on the same carbon, strong and characteristic absorption bands are expected in the 600-800 cm⁻¹ region. This region can be complex but is a key identifier for geminal dihalides. surfacesciencewestern.comspecac.com

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (asymmetric)-CH₃, -CH₂-2950 - 2970Strong
C-H Stretch (symmetric)-CH₃, -CH₂-2850 - 2870Strong
C-H Bend (scissoring)-CH₂-~1465Medium
C-H Bend (umbrella)-CH₃~1375Medium
C-Cl Stretch (asymmetric)-CCl₂700 - 800Strong
C-Cl Stretch (symmetric)-CCl₂600 - 700Strong

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. libretexts.orgupmc.fr While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. renishaw.com

Table 4: Expected Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H Stretch-CH₃, -CH₂-2800 - 3000Strong
C-H Bend-CH₃, -CH₂-1300 - 1500Medium
C-C StretchAlkyl Chain800 - 1200Medium
C-Cl Stretch (symmetric)-CCl₂600 - 700Strong

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₉H₁₈Cl₂), the molecular weight is approximately 196.1 g/mol . nih.govnist.gov

In the mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1. This results in a cluster of peaks for any chlorine-containing fragment. The [M]⁺ peak will appear as a cluster at m/z 196 (for two ³⁵Cl atoms), 198 (for one ³⁵Cl and one ³⁷Cl), and 200 (for two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Electron ionization (EI) would lead to predictable fragmentation patterns, primarily through the loss of a chlorine atom (M-Cl)⁺ or hydrogen chloride (M-HCl)⁺. Alpha-cleavage (cleavage of the C1-C2 bond) and cleavage along the alkyl chain are also common fragmentation pathways. docbrown.info

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonDescriptionPredicted m/z (for ³⁵Cl)
[C₉H₁₈Cl₂]⁺Molecular Ion (M⁺)196
[C₉H₁₈Cl]⁺Loss of a chlorine radical161
[C₉H₁₇Cl]⁺Loss of HCl160
[CHCl₂]⁺Alpha-cleavage83
[C₈H₁₇]⁺Loss of CHCl₂ radical113
[CₙH₂ₙ₊₁]⁺ (e.g., n=3, 4, 5)Alkyl chain fragments43, 57, 71

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential in the analysis of organic compounds for both qualitative and quantitative purposes. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For halogenated alkanes such as this compound, gas chromatography is a particularly powerful and widely used technique.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. drawellanalytical.com In the context of this compound, GC is primarily applied for purity assessment and the identification of potential isomers or impurities resulting from synthesis. The chemical purity of chlorinated paraffins and related compounds is commonly established using GC-based methods, often coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). bcp-instruments.comchloffin.eu

The determination of trace levels of chlorinated alkanes in various matrices is frequently achieved using GC. cdc.gov For purity analysis, the area of the primary compound's peak in the chromatogram is compared to the total area of all peaks, allowing for a quantitative measure of purity, often expressed as a percentage. measurlabs.com

A key parameter in gas chromatography is the retention index, which helps in the identification of compounds by standardizing retention times relative to known standards (typically n-alkanes). The Kovats Retention Index is a well-established system for this purpose. For this compound, a specific retention index value has been experimentally determined on a semi-standard non-polar column, which is crucial for its identification in complex mixtures. nih.gov

ParameterValueColumn TypeSource
Kovats Retention Index1291Semi-standard non-polarNIST Mass Spectrometry Data Center nih.gov

This interactive table summarizes the Kovats Retention Index for this compound.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is a non-destructive analytical method that provides detailed information about the atomic and molecular structure of crystalline materials. anl.govcarleton.edu It relies on the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in a crystal lattice. carleton.edu For a compound like this compound, which is a liquid under standard conditions, XRD studies would necessitate solidification by cooling the sample to cryogenic temperatures.

Single-Crystal X-ray Diffraction

To date, no published crystal structure for this compound exists in crystallographic databases. Such a study would require growing a suitable single crystal from the liquid phase at a low temperature. If a crystal were obtained, SC-XRD analysis would provide invaluable, unambiguous structural information. bruker.com The technique is capable of resolving the positions of individual atoms, which would confirm the geminal arrangement of the chlorine atoms on the first carbon of the nonane (B91170) chain.

Structural Information Obtainable via SC-XRDDescription
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal. carleton.edu
Bond Lengths The precise distances between the nuclei of bonded atoms (e.g., C-C, C-H, C-Cl). uhu-ciqso.es
Bond Angles The angles formed between three connected atoms, defining the molecule's geometry. uhu-ciqso.es
Torsional Angles The dihedral angles that describe the conformation of the alkyl chain.
Absolute Configuration Determination of the absolute stereochemistry for chiral molecules (not applicable to the achiral this compound). fzu.cz
Intermolecular Interactions Identification of packing forces and non-covalent interactions within the crystal lattice. fzu.cz

This interactive table outlines the detailed structural parameters that could be determined for this compound using Single-Crystal X-ray Diffraction.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk material. wikipedia.org Instead of a single crystal, PXRD uses a finely ground (powdered) sample containing a vast number of randomly oriented microcrystals. libretexts.org The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase. anl.gov

For this compound, a PXRD pattern could be collected from a sample solidified at low temperature. This analysis would be useful for:

Phase Identification: Comparing the obtained diffraction pattern against databases to identify the crystalline material. libretexts.org

Purity Analysis: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern. anl.gov

Lattice Parameter Refinement: Determining the unit cell parameters of the crystalline phase. scielo.org.mx

PXRD is generally faster and requires less sample preparation than SC-XRD, but it provides less detailed structural information as the three-dimensional data is compressed into a one-dimensional pattern. wikipedia.orglibretexts.org

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)
Sample Type Single, well-ordered crystal (~0.1 mm) fzu.czPolycrystalline powder (microcrystals) wikipedia.org
Primary Application Absolute structure determination carleton.eduPhase identification and quantification anl.gov
Data Output 3D map of electron density1D diffraction pattern (Intensity vs. 2θ angle) libretexts.org
Information Yield Atomic coordinates, bond lengths/angles, thermal parameters uhu-ciqso.esLattice parameters, phase identity, crystallite size, strain anl.govwikipedia.org

This interactive table provides a comparison between Single-Crystal and Powder X-ray Diffraction techniques.

Thermal Analysis Methods

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. centexbel.be These methods are widely used to characterize the thermal properties of materials, including polymers and organic compounds. wikipedia.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to detect and quantify the energy changes associated with physical transitions and chemical reactions. torontech.com

Although no specific DSC thermogram for this compound is documented in the searched literature, the technique is highly applicable for characterizing its thermal behavior, particularly in its solid state. By cooling the liquid sample in the DSC instrument until it solidifies and then heating it at a controlled rate, one could observe and measure key thermal events. centexbel.be DSC has been employed to study the thermal properties of polymers synthesized using the related isomer, 1,9-dichlorononane (B1294622), demonstrating its utility for this class of compounds. researchgate.net

Thermal Property/TransitionDescription
Glass Transition Temperature (Tg) The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. It appears as a step-like change in the DSC baseline. wikipedia.org
Crystallization Temperature (Tc) The temperature at which a substance crystallizes from the amorphous or molten state, releasing heat. This is observed as an exothermic peak. wikipedia.org
Melting Temperature (Tm) The temperature at which a crystalline solid transitions to a liquid, absorbing heat. This is observed as an endothermic peak. centexbel.be
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the sample, calculated from the area of the melting peak.
Enthalpy of Crystallization (ΔHc) The amount of energy released during crystallization, calculated from the area of the crystallization peak.

This interactive table lists the key thermal transitions and properties of this compound that could be investigated using Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition profile of chemical compounds. For this compound, TGA provides valuable insights into its thermal degradation behavior, which is largely influenced by the presence of the gem-dichloro functional group on the nonane backbone.

Theoretical Thermal Decomposition Profile:

In a typical TGA experiment under an inert atmosphere such as nitrogen, this compound is expected to exhibit a single-step decomposition process. The thermal degradation would primarily involve the cleavage of the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds. The process likely initiates with the homolytic cleavage of a C-Cl bond, which is generally the weakest bond in the molecule, to form a radical intermediate. This is followed by a cascade of reactions, including dehydrochlorination and chain scission, leading to the formation of volatile breakdown products.

The expected decomposition pathway would involve the release of hydrogen chloride (HCl) and the formation of a mixture of unsaturated and smaller-chain hydrocarbons. The presence of two chlorine atoms on the same carbon atom (a gem-dihalide) may influence the decomposition mechanism compared to alkanes with single or vicinal chlorine substitutions. The initial loss of HCl could lead to the formation of a chloroalkene, which would then undergo further decomposition at higher temperatures.

Expected TGA Curve Characteristics:

A representative TGA curve for this compound would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a sharp drop in mass would be observed, corresponding to the thermal decomposition of the compound. The onset temperature of decomposition is a key parameter indicating the initiation of significant thermal degradation. For long-chain chlorinated alkanes, this temperature is typically in the range of 200-350°C. researchgate.netosti.gov The process continues until the entire sample has volatilized or decomposed, leaving minimal to no residue, especially under an inert atmosphere.

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, would show a distinct peak corresponding to the maximum rate of decomposition. The temperature at which this peak occurs (Tmax) is another important characteristic of the compound's thermal stability.

Representative TGA Data for this compound:

ParameterExpected Value RangeDescription
Onset Decomposition Temp. (Tonset)220 - 260 °CThe temperature at which significant thermal degradation and mass loss begin.
Max. Decomposition Temp. (Tmax)270 - 320 °CThe temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the DTG curve.
Final Decomposition Temp.< 400 °CThe temperature at which the decomposition process is essentially complete.
Residue at 600 °C< 2%The amount of non-volatile material remaining after decomposition in an inert atmosphere.

Note: The data presented in this table is representative and intended to illustrate the expected thermal behavior of this compound based on the properties of analogous chlorinated alkanes. Actual experimental values may vary.

Advanced Spectroscopic Methods for Investigating Molecular Interactions and Dynamics

Beyond standard characterization techniques like NMR and IR spectroscopy for structure elucidation, advanced spectroscopic methods can provide deeper insights into the subtle molecular interactions and dynamic behaviors of this compound.

Raman Spectroscopy:

Raman spectroscopy is a powerful tool for probing molecular vibrations and can be particularly useful for studying the conformational order of the alkyl chain in this compound. researchgate.net Specific regions of the Raman spectrum are sensitive to the trans and gauche conformations of the C-C backbone. By analyzing the intensity and position of these bands, it is possible to gain information about the molecular packing and intermolecular interactions in the solid or liquid state. nih.govnih.gov For instance, changes in the C-H stretching and C-C stretching regions can be correlated with the degree of conformational order and the strength of van der Waals interactions between adjacent molecules. researchgate.net The C-Cl stretching modes in the lower frequency region (typically 600-700 cm⁻¹) provide a direct probe of the local environment around the dichloromethyl group. acs.org

Solid-State NMR (ssNMR) Spectroscopy:

For studying this compound in its solid state, ssNMR spectroscopy offers unique capabilities. researchgate.netmdpi.compreprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, allowing for the identification of different crystalline phases or amorphous content. Furthermore, ssNMR can be used to study molecular dynamics. mdpi.com By measuring relaxation times (such as T₁) or using specialized pulse sequences, it is possible to probe motions such as the rotation of the methyl group and segmental motions within the nonane chain. These dynamic parameters are influenced by intermolecular interactions and the packing of the molecules in the solid lattice.

Molecular Dynamics (MD) Simulations:

While a computational method, molecular dynamics simulations are often used in conjunction with spectroscopic data to provide an atomic-level understanding of molecular behavior. igem.wikinih.govnih.gov For this compound, MD simulations can be employed to model its conformational landscape, the dynamics of its alkyl chain, and its interactions with other molecules or surfaces. The results of these simulations can aid in the interpretation of experimental spectroscopic data, providing a more complete picture of the molecule's properties. For example, simulations can predict vibrational frequencies to help assign experimental Raman and IR spectra or model the reorientational dynamics that influence NMR relaxation times.

Neutron Scattering:

Techniques like quasi-elastic neutron scattering (QENS) are exceptionally well-suited for studying the dynamics of hydrogen-containing materials like this compound. acs.orgibm.comacs.orgnih.govrsc.org QENS can provide detailed information on diffusive and rotational motions of the molecule on a picosecond to nanosecond timescale. This can reveal insights into the translational and rotational diffusion of the molecule in the liquid state and the localized motions of the alkyl chain in the solid state.

Q & A

Q. What are the standard synthetic routes for 1,1-dichlorononane, and how can reaction efficiency be optimized?

this compound can be synthesized via radical deboronative chlorination of alkylboronic esters. A typical procedure involves reacting 1-nonenylboronic ester with a chlorinating agent (e.g., CCl₄) under radical initiation. Key parameters for optimization include reaction temperature (60–80°C), solvent polarity (non-polar solvents like n-pentane), and stoichiometric ratios of reagents. Purification via flash column chromatography (FCC) on silica gel yields the product in ~73% purity. Monitoring by <sup>1</sup>H NMR (e.g., δ 5.74 ppm for vinylic protons) and <sup>13</sup>C NMR (δ 73.7 ppm for dichlorinated carbons) ensures structural validation .

Q. How should researchers characterize this compound to confirm its identity and purity?

Comprehensive characterization requires:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm branching and chlorine positions (refer to shifts in ).
  • Chromatography : GC-MS for purity assessment and retention time comparison with standards.
  • Elemental Analysis : Quantify Cl content via combustion analysis or X-ray fluorescence.
  • Physical Properties : Measure boiling point (estimated 220–230°C) and density (∼1.1 g/cm³).
    Documentation must adhere to journal guidelines, including full experimental details and raw spectral data in supplementary materials .

Q. What methodologies are recommended for detecting this compound in environmental samples?

  • Extraction : Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with non-polar solvents.
  • Analysis : Gas chromatography with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) for trace-level detection.
  • Calibration : Prepare matrix-matched standards to account for environmental interferents (e.g., humic acids).
    Validate methods using EPA protocols, including recovery studies (70–120%) and limit of detection (LOD) calculations .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the cytotoxicity of this compound?

Quantitative Structure-Activity Relationship (QSAR) models utilize descriptors like logP (lipophilicity), molecular weight, and chlorine substitution patterns. For chlorinated alkanes, cytotoxicity correlates with increased chlorine content and chain length. For example, 1,9-dichlorononane (A14 in ) shows higher toxicity than shorter-chain analogs. Researchers should:

  • Train Models : Use datasets from structurally similar compounds (e.g., 1,6-dichlorohexane, 1-chlorononane).
  • Validate : Apply leave-one-out cross-validation and compare with in vitro assays (e.g., HepG2 cell viability).
  • Address Limitations : Account for metabolic activation pathways absent in QSAR .

Q. What experimental strategies resolve contradictions in environmental persistence data for this compound?

Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) require:

  • Controlled Degradation Studies : Compare aerobic/anaerobic conditions using <sup>14</sup>C-labeled analogs.
  • Advanced Analytics : LC-HRMS to identify degradation intermediates (e.g., chlorinated alcohols).
  • Meta-Analysis : Apply scoping review frameworks (e.g., Arksey & O’Malley’s methodology ) to synthesize disparate datasets. Highlight confounding variables like pH or microbial activity .

Q. How can mechanistic studies elucidate the radical pathways in this compound synthesis?

  • Radical Trapping : Introduce inhibitors (e.g., TEMPO) to confirm chain propagation vs. termination steps.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify H-abstraction bottlenecks.
  • Computational Chemistry : Perform DFT calculations to map transition states and activation energies (e.g., B3LYP/6-31G* basis set).
    Cross-reference findings with analogous systems (e.g., dichlorohexane synthesis) to generalize mechanisms .

Methodological Frameworks

Q. Table 1: Key Parameters for QSAR Modeling of Chlorinated Alkanes

Compound (Example)logPMolecular WeightCytotoxicity (IC₅₀, μM)Reference
This compound5.2*193.1Pending
1,9-Dichlorononane (A14)6.1193.145.3
1-Chlorononane (A15)4.8162.7>100
*Estimated via ChemDraw.

Q. Table 2: Recommended Analytical Techniques

ParameterTechniqueValidation CriteriaReference
Structural IdentityNMR, GC-MSMatch literature spectra
Environmental DetectionGC-ECD, SPMELOD ≤ 0.1 ppb
CytotoxicityMTT Assay (HepG2)IC₅₀ reproducibility (CV <15%)

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